molecular formula C15H10N2O4 B11538123 2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11538123
M. Wt: 282.25 g/mol
InChI Key: AEXKGBQZPVXZAS-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a nitro group, a methyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-nitrophenyl isocyanate
  • 4-Methyl-2-nitrophenyl isothiocyanate
  • 2-Amino-4-chloro-3-nitropyridine
  • 2-Amino-6-methyl-3-nitropyridine
  • 2-Amino-3-nitro-4-fluoropyridine

Uniqueness

2-(4-Methyl-2-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole-dione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(4-methyl-2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c1-9-6-7-12(13(8-9)17(20)21)16-14(18)10-4-2-3-5-11(10)15(16)19/h2-8H,1H3

InChI Key

AEXKGBQZPVXZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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